(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone
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Overview
Description
(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone is a chemical compound with a unique structure that combines a piperazine ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone typically involves the reaction of 4-methylpiperazine with a suitable pyrrolidine derivative. One common method includes the use of glutaric anhydride as a starting material, which reacts with 1-methylpiperazine under heating conditions in the presence of dichloromethane . The reaction is carried out for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine or pyrrolidine rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the interactions of piperazine and pyrrolidine derivatives with biological targets.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the pyrrolidine ring may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-piperazin-1-yl)-piperidin-4-yl-methanone: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.
4-(4-Methylpiperazin-1-yl)benzaldehyde: This compound features a benzaldehyde group attached to the piperazine ring.
Uniqueness
(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone is unique due to the combination of the piperazine and pyrrolidine rings, which provides distinct chemical properties and biological activities. The presence of the (S)-configuration in the pyrrolidine ring can also influence its stereochemical interactions with biological targets, making it a valuable compound in stereoselective synthesis and drug design.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9/h9,11H,2-8H2,1H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYNRDLXGBFSTB-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)[C@@H]2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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